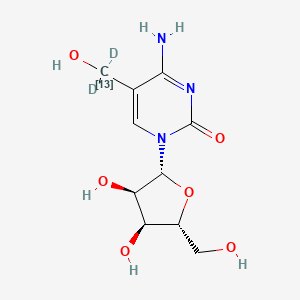

5-Hydroxymethylcytidine-13C,D2

Description

Overview of DNA and RNA Epigenetic Modifications

The landscape of epigenetic regulation is vast, encompassing a variety of chemical marks on both DNA and RNA that influence gene activity. nih.gov In DNA, modifications can affect interactions with proteins and alter the DNA's structure without changing the genetic code. rsc.org The most well-studied DNA modification is the methylation of cytosine at the 5th carbon position (5-methylcytosine or 5mC), often referred to as the "fifth base". nih.gov This process is catalyzed by DNA methyltransferases (DNMTs). nih.gov Beyond DNA, cellular RNA is also subject to a wide array of chemical modifications, with over 160 types identified. nih.govhep.com.cnnih.gov These modifications are crucial for every aspect of RNA metabolism and have given rise to the field of "epitranscriptomics". nih.gov

These epigenetic marks are written, read, and erased by specific proteins, creating a dynamic regulatory layer that responds to developmental and environmental cues. mdpi.comrsc.org The study of these modifications has been greatly advanced by the development of sophisticated chemical and biological tools for their detection and mapping. nih.govhep.com.cnrsc.org

Table 1: Key Epigenetic Modifications of Nucleic Acids

| Modification | Nucleic Acid | Description | Known Roles |

|---|---|---|---|

| 5-methylcytosine (B146107) (5mC) | DNA | Addition of a methyl group to the 5th carbon of cytosine. | Gene silencing, genomic imprinting, X-chromosome inactivation. activemotif.com |

| 5-hydroxymethylcytosine (B124674) (5hmC) | DNA | Oxidation of 5-methylcytosine. | Intermediate in demethylation, stable epigenetic mark, gene regulation. mdpi.commdpi.com |

| N6-methyladenine (m6A) | DNA & RNA | Methylation at the N6 position of adenine. | Gene expression regulation in prokaryotes and eukaryotes. |

| N4-methylcytosine (m4C) | DNA | Methylation at the N4 position of cytosine. | Primarily found in prokaryotes, involved in restriction-modification systems. |

Discovery and Recognition of 5-Hydroxymethylcytosine as a Sixth DNA Base

While 5-hydroxymethylcytosine (5hmC) was first identified in the DNA of bacteriophages in 1952, its significance in mammals remained obscure for decades. mdpi.comwikipedia.org An early report in 1972 suggested its presence in rat brain and liver, but it wasn't until 2009 that its role as a key epigenetic player was firmly established. mdpi.comwikipedia.org Two landmark studies published that year demonstrated that 5hmC is abundant in specific mammalian cells, particularly in mouse brain neurons and embryonic stem cells. activemotif.commdpi.com

These studies revealed that 5hmC is generated through the oxidation of 5mC, a reaction catalyzed by the Ten-Eleven Translocation (TET) family of enzymes. wikipedia.orgmdpi.comnih.gov This discovery was monumental, as it provided a mechanism for active DNA demethylation, a process that had long been elusive to researchers. rsc.org Subsequent research has shown that TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). rsc.orgmdpi.com Initially viewed primarily as a transient intermediate in the process of removing a methyl group, accumulating evidence now supports the idea that 5hmC is also a stable epigenetic mark in its own right, with distinct regulatory functions. activemotif.commdpi.comnih.gov This has led to its common designation as the "sixth base" of the genome. mdpi.commdpi.com

Table 2: Timeline of Key Discoveries Regarding 5-Hydroxymethylcytosine (5hmC)

| Year | Discovery | Significance |

|---|---|---|

| 1952 | 5hmC first identified in bacteriophage DNA. mdpi.comwikipedia.org | Initial observation of the modified base in a biological system. |

| 1972 | 5hmC detected in the DNA of adult rats. mdpi.commdpi.com | First, though debated, evidence of 5hmC in mammals. |

| 2009 | 5hmC found to be abundant in mouse brain and embryonic stem cells. activemotif.comwikipedia.org | Confirmed 5hmC as a significant component of mammalian DNA. |

| 2009 | TET enzymes identified as the catalysts for converting 5mC to 5hmC. wikipedia.orgmdpi.comnih.gov | Elucidated the enzymatic origin of 5hmC and its link to 5mC. |

Significance of 5-Hydroxymethylcytidine (B44077) Analogs in Mechanistic Epigenetic Studies

To dissect the complex biological pathways involving 5hmC, researchers rely on specialized chemical tools. Analogs of 5-hydroxymethylcytidine, the nucleoside form of 5hmC, are invaluable for these mechanistic investigations. beilstein-journals.org Synthetically created derivatives allow scientists to probe the specific functions of 5hmC and the enzymes that interact with it. beilstein-journals.org For instance, analogs with specific modifications can be used to block the further oxidation of 5hmC by TET enzymes, effectively trapping it at one stage of the demethylation pathway. beilstein-journals.org This allows for a clearer understanding of the distinct roles of 5hmC versus its downstream products, 5fC and 5caC. These synthetic nucleoside analogs can be incorporated into DNA oligomers, which then serve as substrates in biochemical assays to study the activity and specificity of enzymes involved in epigenetic regulation. beilstein-journals.org

The Role of Stable Isotope Labeled 5-Hydroxymethylcytidine-13C,D2 in Advancing Epigenetic Understanding

Among the most powerful tools for studying the dynamics of epigenetic marks are stable isotope-labeled compounds. This compound is a version of the nucleoside where one carbon atom in the hydroxymethyl group is replaced with its heavier isotope, carbon-13 (¹³C), and the two hydrogen atoms on that same carbon are replaced with deuterium (B1214612) (²H or D), a heavy isotope of hydrogen. medchemexpress.commedchemexpress.com

This labeling does not change the chemical properties of the molecule but makes it distinguishable by mass spectrometry. cam.ac.uk Researchers can introduce this labeled compound to cells or organisms and trace its incorporation into DNA over time. uni-muenchen.decam.ac.uk This approach has been crucial in determining the lifecycle of 5hmC within the genome. A key study used stable isotope labeling in mammalian cells to demonstrate that the majority of 5hmC is a chemically stable modification rather than a short-lived intermediate. cam.ac.uk The experiment showed that while DNA methylation occurs rapidly after replication, the formation of 5hmC is a much slower process. cam.ac.uk By using tracers like this compound, scientists can accurately quantify the rates of formation and turnover of 5hmC, providing profound insights into its stability and function in both healthy and diseased states. uni-muenchen.decam.ac.uk

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Hydroxymethylcytosine (5hmC) |

| 5-methylcytosine (5mC) |

| 5-formylcytosine (5fC) |

| 5-carboxylcytosine (5caC) |

| 5-hydroxymethyluracil (5hmU) |

| Cytosine |

| Adenine |

| N6-methyladenine |

| N4-methylcytosine |

| 5-hydroxymethylcytidine |

| Carbon-13 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C₉¹³CH₁₃D₂N₃O₆ |

|---|---|

Molecular Weight |

276.25 |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Regulation of 5 Hydroxymethylcytosine Metabolism

Conversion of 5-Methylcytosine (B146107) to 5-Hydroxymethylcytosine (B124674) by Ten-Eleven Translocation (TET) Dioxygenases

The journey of 5hmC begins with its precursor, 5-methylcytosine (5mC), a well-known epigenetic mark. The conversion of 5mC to 5hmC is a critical step in DNA demethylation and is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases. nih.govnih.govbiomodal.com This enzymatic reaction involves the oxidation of the methyl group on 5mC, leading to the formation of a hydroxymethyl group. nih.govresearchgate.net

TET Enzyme Family (TET1, TET2, TET3) Specificity and Activity

The mammalian TET family consists of three members: TET1, TET2, and TET3. nih.govproteopedia.org All three enzymes are capable of oxidizing 5mC to 5hmC. proteopedia.orgwikipedia.org However, they exhibit differences in their expression patterns, domain architecture, and biological functions, suggesting a degree of specificity and non-overlapping roles. proteopedia.orgfrontiersin.org

TET1 is highly expressed in embryonic stem cells (ESCs) and is crucial for maintaining their pluripotency. frontiersin.org

TET2 is broadly expressed, with particularly high levels in hematopoietic cells, where it plays a role in blood cell development. proteopedia.org

TET3 is highly expressed in zygotes and is involved in the epigenetic reprogramming that occurs after fertilization, specifically in the demethylation of the paternal pronucleus. proteopedia.org

The catalytic domains of TET enzymes show a preference for certain DNA sequences, particularly CpG dinucleotides within the binding sites of specific transcription factors. nih.gov This sequence preference can be quite pronounced, with some contexts being favored by up to 250-fold over others in vitro. nih.gov The specificity of TET enzymes can also be influenced by their interaction with various proteins that can recruit them to specific locations in the genome. wikipedia.orgnih.gov

| TET Enzyme | Primary Expression | Key Functions |

|---|---|---|

| TET1 | Embryonic stem cells, primordial germ cells | Maintenance of pluripotency, regulation of differentiation |

| TET2 | Hematopoietic cells | Hematopoiesis, tumor suppression |

| TET3 | Zygotes, oocytes | Epigenetic reprogramming after fertilization |

Cofactor Requirements for TET Enzyme Activity in 5hmC Formation

The catalytic activity of TET enzymes is dependent on the presence of several cofactors. researchgate.net These enzymes are alpha-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenases. nih.govwikipedia.orgresearchgate.net The reaction they catalyze involves the incorporation of one oxygen atom from molecular oxygen (O2) into the methyl group of 5mC. wikipedia.org This process is coupled with the conversion of α-KG to succinate (B1194679) and carbon dioxide. wikipedia.org

Vitamin C (ascorbate) has been shown to enhance TET activity, potentially by reducing Fe(III) back to its active Fe(II) state. nih.gov Conversely, the oncometabolite 2-hydroxyglutarate (2-HG), which can be produced by mutant isocitrate dehydrogenase (IDH) enzymes, acts as a competitive inhibitor of α-KG and can inhibit TET activity. nih.gov

| Cofactor/Modulator | Role in TET Activity |

|---|---|

| Fe(II) | Essential metallic cofactor at the active site |

| α-Ketoglutarate (α-KG) | Co-substrate that is converted to succinate |

| Molecular Oxygen (O2) | Source of the oxygen atom for hydroxylation |

| Vitamin C (Ascorbate) | Enhances TET activity, likely by recycling Fe(II) |

| 2-Hydroxyglutarate (2-HG) | Inhibitor of TET activity |

Further Oxidation Products of 5-Hydroxymethylcytosine

The enzymatic activity of TET proteins does not stop at the formation of 5hmC. They can further oxidize 5hmC in a stepwise manner to generate 5-formylcytosine (B1664653) (5fC) and subsequently 5-carboxylcytosine (5caC). researchgate.netwikipedia.orgfrontiersin.orgnorthwestern.edu These oxidized forms are considered key intermediates in the active DNA demethylation pathway. nih.govtaylorandfrancis.com

Formation of 5-Formylcytosine (5fC)

5-formylcytosine is produced through the TET-mediated oxidation of 5hmC. northwestern.eduepigenie.comwikipedia.org While present at much lower levels than 5hmC, 5fC is broadly distributed across the genome. wikipedia.orgoup.com It is considered an intermediate in the active demethylation process, but there is also evidence to suggest it may have its own epigenetic functions. nih.govwikipedia.org The presence of 5fC can impact DNA structure by increasing its flexibility. wikipedia.org

Formation of 5-Carboxylcytosine (5caC)

The final oxidation product in this pathway is 5-carboxylcytosine, which is formed from the oxidation of 5fC by TET enzymes. wikipedia.orglatrobe.edu.auepigenie.com 5caC is a crucial intermediate that signals for the final steps of DNA demethylation. wikipedia.org Like 5fC, it is present in very low amounts in the genome. wikipedia.org

Involvement of Base Excision Repair (BER) Pathway in 5hmC Turnover

The ultimate removal of the modified cytosine bases and their replacement with an unmodified cytosine is accomplished through the Base Excision Repair (BER) pathway. researchgate.netfrontiersin.orgfrontiersin.org This process is critical for completing the active DNA demethylation cycle.

Thymine-DNA glycosylase (TDG) is a key enzyme in this process. latrobe.edu.aunih.gov TDG specifically recognizes and excises 5fC and 5caC from the DNA backbone, but not 5mC or 5hmC. latrobe.edu.aunih.govfrontiersin.org The removal of these bases creates an abasic (AP) site. nih.govmdpi.com This AP site is then processed by the BER machinery, which involves the action of AP endonuclease, DNA polymerase, and DNA ligase to insert an unmodified cytosine and restore the integrity of the DNA strand. frontiersin.orgmdpi.com Depletion of TDG leads to an accumulation of 5caC, highlighting its critical role in this repair pathway. latrobe.edu.aunih.govresearchgate.net

Deamination Pathways Involving 5-Hydroxymethylcytosine

Beyond the well-established oxidative pathway, 5-hydroxymethylcytosine (5hmC) can be processed through alternative deamination pathways. mdpi.comnih.gov This process involves the enzymatic conversion of the amino group on the 5hmC molecule into a carbonyl group. mdpi.comnih.gov This reaction is catalyzed by enzymes from the AID (activation-induced cytidine (B196190) deaminase) and APOBEC (apolipoprotein B mRNA editing enzyme, catalytic polypeptide) families. mdpi.comnih.govbeilstein-journals.org

The product of this deamination is 5-hydroxymethyluracil (5hmU). mdpi.comnih.gov Following its formation, 5hmU is recognized and excised from the DNA strand by the base excision repair (BER) machinery. beilstein-journals.orgnih.gov Specifically, the enzyme thymine-DNA glycosylase (TDG) is a key player in recognizing and removing 5hmU, which ultimately leads to the restoration of an unmodified cytosine at that position. mdpi.comnih.gov This deamination-BER pathway represents an alternative route for DNA demethylation, complementing the primary pathway of TET-mediated oxidation followed by repair. mdpi.comnih.gov

Table 1: Key Enzymes in 5-Hydroxymethylcytosine Deamination

| Enzyme Family | Specific Enzymes (Examples) | Function | Subsequent Pathway |

| Cytidine Deaminases | AID, APOBEC | Catalyze the conversion of 5-hydroxymethylcytosine (5hmC) to 5-hydroxymethyluracil (5hmU). mdpi.comnih.gov | Base Excision Repair (BER) |

| DNA Glycosylases | Thymine-DNA Glycosylase (TDG) | Recognizes and excises 5hmU from the DNA backbone. mdpi.comnih.gov | Base Excision Repair (BER) |

Exploration of Novel Enzymatic Mechanisms using 5-Hydroxymethylcytidine-13C,D2 as a Tracer

The elucidation of complex biochemical pathways, such as those involving 5-hydroxymethylcytidine (B44077), relies heavily on advanced analytical techniques. One powerful method is the use of stable isotope-labeled compounds as tracers to follow the metabolic fate of a molecule through various enzymatic reactions. medchemexpress.com this compound is a stable isotope-labeled version of 5-hydroxymethylcytidine, designed for use in such tracer studies. medchemexpress.com

By incorporating heavy isotopes of carbon (¹³C) and hydrogen (deuterium, D), researchers can distinguish the labeled molecule from its naturally abundant, unlabeled counterparts using mass spectrometry (MS). researchgate.net This technique allows for the precise tracking and quantitation of the labeled compound and its metabolic derivatives in vivo or in vitro. medchemexpress.com

For example, isotope-tracing experiments have been crucial in demonstrating the metabolic origins of modified nucleosides in RNA. nih.gov In a mouse model, feeding the animals a diet supplemented with ¹³C and D-labeled L-methionine led to the incorporation of these stable isotopes into the C5-methyl group of 5-methylcytidine (m⁵C) and subsequently into the hydroxymethyl group of 5-hydroxymethylcytidine (hm⁵C). nih.gov This demonstrated that hm⁵C in RNA is generated through the oxidation of m⁵C in vivo. nih.gov Similarly, metabolic labeling with ¹³CD₃-methionine coupled with MS analysis has been proposed as a method to evaluate the deamination pathways of both 5-methylcytosine and 5-hydroxymethylcytosine. researchgate.net The use of this compound serves this same fundamental purpose, enabling researchers to directly follow the fate of the cytidine nucleoside itself in various enzymatic processes.

RNA-Associated Hydroxymethylcytidine Pathways

While much of the initial research on 5-hydroxymethylcytosine focused on its role as an epigenetic mark in DNA, its presence and formation in RNA have become an active area of investigation, suggesting a role in post-transcriptional regulation. nih.govrsc.org This emerging field, sometimes termed "RNA epigenetics," explores the dynamic nature of RNA modifications. nih.govrsc.org

5-hydroxymethylcytidine (5hmrC, or hm⁵C) has been identified in the total RNA from all three domains of life (archaea, bacteria, and eukarya) as well as in polyA-enriched RNA fractions from mammalian cells. nih.govnih.gov The primary mechanism for its formation in RNA is the oxidative processing of 5-methylcytidine (m⁵C), a long-known RNA modification. nih.govacs.orgfrontiersin.org Research suggests that, similar to the pathway in DNA, m⁵C in RNA can undergo an oxidation demethylation pathway to generate 5hmrC. rsc.org The existence of 5hmrC is not merely transient; it is a distinct chemical modification present in cellular RNA. acs.org

The enzymatic machinery responsible for catalyzing the formation of 5-hydroxymethylcytidine in RNA involves familiar enzymes from DNA epigenetics. Studies have shown that the ten-eleven translocation (TET) family of enzymes possess the activity to catalyze the oxidation of 5-methylcytidine (5-mrC) to form 5-hydroxymethylcytidine (5-hmrC) in RNA. acs.org This has been demonstrated both in vitro using recombinant TET proteins and in vivo, where the catalytic domains of all three mammalian TET enzymes (TET1, TET2, and TET3) were shown to induce the formation of 5-hmrC in human cells. acs.org

However, the story may be more complex. Significant levels of hm⁵C have been observed in organisms that lack TET homologues in their genomes, such as C. elegans and A. thaliana. nih.gov This finding strongly suggests that the formation of hm⁵C in RNA can occur through non-TET enzymatic mechanisms, indicating that pathways for RNA hydroxymethylation may be more diverse than those for DNA. nih.gov

Advanced Methodologies for the Detection, Quantification, and Mapping of 5 Hydroxymethylcytosine

Quantitative Analysis Techniques Utilizing Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry stands as a gold standard for the accurate quantification of molecules in complex biological matrices. This approach involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard. The isotopically labeled standard, such as 5-Hydroxymethylcytidine-13C,D2, is chemically identical to the endogenous analyte, 5-hydroxymethylcytidine (B44077) (5hmC), and thus exhibits similar behavior during sample preparation, chromatography, and ionization. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, effectively correcting for any sample loss or variations in instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution is a powerful and widely adopted technique for the quantification of 5-hydroxymethylcytosine (B124674) (5hmC) in genomic DNA. nih.gov In this method, genomic DNA is first enzymatically digested into individual nucleosides. A known amount of this compound is then added to the sample as an internal standard. medchemexpress.com This standard co-elutes with the endogenous 5-hydroxymethylcytidine (5-hmdC) during liquid chromatography, and both are subsequently detected by the mass spectrometer.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the endogenous 5-hmdC and the this compound internal standard. The ratio of the peak areas of the endogenous analyte to the internal standard is then used to calculate the absolute amount of 5-hmdC in the original sample. This method has been successfully applied to quantify 5hmC levels in various biological samples, including mammalian tissues and cells. mdpi.com

Table 1: Key Parameters for LC-MS/MS Quantification of 5-hmdC using this compound

| Parameter | Description |

| Internal Standard | This compound |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Spectrometry Mode | Multiple Reaction Monitoring (MRM) |

| Quantification Principle | Ratio of endogenous analyte signal to internal standard signal |

Ultra-Sensitive Tandem Liquid Chromatography-Mass Spectrometry for Low-Abundance Detection

The detection and quantification of 5hmC can be challenging due to its low abundance in many biological samples. To address this, ultra-sensitive tandem liquid chromatography-mass spectrometry methods have been developed. These methods often employ strategies to enhance the ionization efficiency of 5hmC and reduce background noise. One such strategy involves chemical derivatization to introduce a more readily ionizable moiety onto the 5hmC molecule. acs.org

Furthermore, advancements in mass spectrometry technology, including improved ion optics and detectors, have significantly increased the sensitivity of these assays. These ultra-sensitive methods are critical for accurately measuring 5hmC levels in samples with limited amounts of DNA, such as circulating cell-free DNA (cfDNA) and early embryonic tissues. nih.gov A method named 5hmC-MIQuant has been developed that improves detection sensitivity by 178 times, with a limit of detection as low as 14 amol. nih.gov This allows for the quantification of 5hmC levels in as little as 340 pg of genomic DNA. nih.gov

Table 2: Comparison of Standard vs. Ultra-Sensitive LC-MS/MS for 5hmC Detection

| Feature | Standard LC-MS/MS | Ultra-Sensitive LC-MS/MS |

| Typical Limit of Detection | Picomole to femtomole range | Attomole to zeptomole range |

| Sample Requirement | Micrograms of DNA | Nanograms to picograms of DNA |

| Key Strategies | Stable isotope dilution | Chemical derivatization, advanced instrumentation |

Application of this compound in Metabolic Tracing and Flux Analysis

Stable isotope tracers, such as this compound, are invaluable tools for studying the dynamics of DNA modifications through metabolic tracing and flux analysis. generalmetabolics.comnih.gov By introducing a labeled precursor into a biological system, researchers can track its incorporation into downstream metabolites and macromolecules over time. nih.gov This provides insights into the rates of synthesis, degradation, and interconversion of these molecules.

In the context of 5hmC, labeled precursors can be used to investigate the pathways of its formation from 5-methylcytosine (B146107) (5mC) and its subsequent conversion to other modified bases. By measuring the rate of incorporation of the isotopic label into 5hmC, it is possible to determine the flux through the DNA demethylation pathway. immune-system-research.com This information is crucial for understanding how the levels of 5hmC are regulated in different cell types and in response to various stimuli. 13C metabolic flux analysis (13C-MFA) has become a powerful tool for quantifying metabolic pathway activity in vivo. nih.govnih.gov

Sequencing-Based Approaches for Genome-Wide Profiling

While mass spectrometry-based methods provide accurate global quantification of 5hmC, sequencing-based approaches are necessary to map the location of this modification across the genome at single-base resolution. These techniques are essential for understanding the functional role of 5hmC in gene regulation and other genomic processes.

Oxidative Bisulfite Sequencing (OxBS-seq) for Discrimination of 5mC and 5hmC

Standard bisulfite sequencing cannot distinguish between 5mC and 5hmC, as both are resistant to bisulfite-mediated deamination of cytosine to uracil (B121893). illumina.com Oxidative bisulfite sequencing (OxBS-seq) is a modification of this technique that allows for the specific identification of 5mC. epigenie.comcd-genomics.com In OxBS-seq, DNA is first treated with an oxidizing agent, such as potassium perruthenate, which selectively converts 5hmC to 5-formylcytosine (B1664653) (5fC). creativebiomart.net Subsequent bisulfite treatment then converts 5fC and unmodified cytosine to uracil, while 5mC remains as cytosine. cd-genomics.com

By comparing the results of OxBS-seq with those of standard bisulfite sequencing (which detects both 5mC and 5hmC as cytosine), the locations of 5hmC can be inferred. creativebiomart.net This method provides a genome-wide map of both 5mC and 5hmC at single-base resolution. cd-genomics.com

Table 3: Principle of Oxidative Bisulfite Sequencing (OxBS-seq)

| DNA Base | Treatment | Bisulfite Conversion | Sequencing Read |

| Cytosine (C) | Oxidation + Bisulfite | C → U | T |

| 5-methylcytosine (5mC) | Oxidation + Bisulfite | 5mC → 5mC | C |

| 5-hydroxymethylcytosine (5hmC) | Oxidation (→ 5fC) + Bisulfite | 5fC → U | T |

TET-Assisted Bisulfite Sequencing (TAB-seq) for Specific 5hmC Mapping

TET-assisted bisulfite sequencing (TAB-seq) is another method for the genome-wide mapping of 5hmC at single-base resolution. nih.gov This technique relies on the enzymatic activity of the Ten-eleven translocation (TET) family of dioxygenases, which are responsible for the oxidation of 5mC to 5hmC in vivo.

In TAB-seq, the 5hmC residues in the genomic DNA are first protected by glucosylation using β-glucosyltransferase. nih.govcreativebiomart.net This prevents their further oxidation. The DNA is then treated with a recombinant TET enzyme, which oxidizes all of the 5mC to 5-carboxylcytosine (5caC). epigenie.comenseqlopedia.com Subsequent bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the protected 5hmC residues remain as cytosine. creativebiomart.net This allows for the direct identification of 5hmC sites throughout the genome.

Table 4: Principle of TET-Assisted Bisulfite Sequencing (TAB-seq)

| DNA Base | Treatment | Bisulfite Conversion | Sequencing Read |

| Cytosine (C) | Glucosylation + TET oxidation + Bisulfite | C → U | T |

| 5-methylcytosine (5mC) | Glucosylation + TET oxidation (→ 5caC) + Bisulfite | 5caC → U | T |

| 5-hydroxymethylcytosine (5hmC) | Glucosylation (protection) + TET oxidation + Bisulfite | 5-ghmC → 5-ghmC | C |

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq)

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq) is a powerful technique for the genome-wide profiling of 5-hydroxymethylcytosine (5hmC). cd-genomics.com This method relies on the use of a specific antibody that recognizes and binds to 5hmC. The general workflow involves the fragmentation of genomic DNA, followed by immunoprecipitation of the DNA fragments containing 5hmC using an anti-5hmC antibody. cd-genomics.comdiagenode.com These enriched fragments are then sequenced using next-generation sequencing platforms. illumina.com

The resulting sequencing data provides a comprehensive map of 5hmC distribution across the genome. hMeDIP-seq is particularly useful for identifying regions with high levels of 5hmC, known as 5hmC peaks. nih.gov However, a limitation of this technique is its relatively lower resolution (~150 bp) compared to single-base resolution methods. cd-genomics.com Additionally, the specificity and selectivity of the antibody used are critical to prevent non-specific interactions and ensure accurate results. cd-genomics.com

A comparative version of this method, known as comparative hMeDIP-seq, has been developed to allow for the direct comparison of 5hmC profiles across multiple samples in a single experiment. nih.gov This is achieved by barcoding the input DNA from different samples before pooling them for the hMeDIP reaction. nih.gov

| Feature | Description |

| Principle | Immunoprecipitation of 5hmC-containing DNA fragments using a specific antibody, followed by high-throughput sequencing. cd-genomics.com |

| Resolution | Approximately 150 base pairs. cd-genomics.com |

| Advantages | Genome-wide coverage, effective for identifying 5hmC-enriched regions. cd-genomics.com |

| Limitations | Lower resolution than single-base methods, dependent on antibody specificity. cd-genomics.com |

Enzymatic 5hmC-seq for Direct Detection

Enzymatic 5hmC-seq methods offer a direct approach to detecting 5-hydroxymethylcytosine at single-base resolution, overcoming some of the limitations of bisulfite-based techniques. These methods typically involve a two-step enzymatic process.

One prominent method is TET-assisted bisulfite sequencing (TAB-seq). In this technique, the 5hmC bases in the DNA are first protected by glucosylation using β-glucosyltransferase (β-GT). nih.govepigenie.com Subsequently, the Ten-eleven translocation (TET) enzymes are used to oxidize 5-methylcytosine (5mC) to 5-carboxylcytosine (5caC). nih.govcreativebiomart.net Following these enzymatic treatments, bisulfite conversion is performed. During this step, unmodified cytosines and 5caC are converted to uracil (read as thymine (B56734) after PCR), while the glucosylated 5hmC remains as cytosine. nih.govcreativebiomart.net This allows for the direct identification of 5hmC at single-base resolution.

Another enzymatic approach, APOBEC-coupled epigenetic sequencing (ACE-seq), avoids the harsh chemical treatment of bisulfite. In ACE-seq, 5hmC is glucosylated by T4-BGT, which protects it from deamination by the APOBEC3A enzyme. nih.govneb.com Unmodified cytosine and 5mC are deaminated to uracil. Consequently, during sequencing, 5hmC is read as cytosine, while cytosine and 5mC are read as thymine. nih.gov

A more recent development, Enzymatic Methyl-seq (EM-seq), also provides a bisulfite-free method for detecting both 5mC and 5hmC. This method employs TET2 to oxidize 5mC and T4-BGT to glucosylate 5hmC, protecting both from deamination by APOBEC3A. nih.govresearchgate.net

| Method | Principle | Readout |

| TAB-seq | Glucosylation of 5hmC, TET oxidation of 5mC to 5caC, followed by bisulfite conversion. nih.gov | 5hmC is read as C; C and 5mC are read as T. |

| ACE-seq | Glucosylation of 5hmC to protect it from APOBEC3A deamination. nih.gov | 5hmC is read as C; C and 5mC are read as T. |

| EM-seq | TET2 oxidation of 5mC and T4-BGT glucosylation of 5hmC to protect from APOBEC3A deamination. nih.gov | 5mC and 5hmC are read as C; unmodified C is read as T. |

Single-Molecule and Nanopore Sequencing for 5hmC Detection

Single-molecule and nanopore sequencing technologies provide revolutionary approaches for the direct detection of 5-hydroxymethylcytosine without the need for amplification or chemical conversion.

Single-Molecule, Real-Time (SMRT) Sequencing , developed by Pacific Biosciences, detects DNA modifications by observing the kinetics of a DNA polymerase as it synthesizes a complementary strand. nih.govpacb.com When the polymerase encounters a modified base like 5hmC, it often slows down. nih.gov This change in the interpulse duration (IPD) serves as a kinetic signature to identify the modification. nih.govresearchgate.net To enhance the detection of 5mC, a method involving TET1 oxidation to convert 5mC to more bulky modifications like 5-carboxylcytosine (5caC) has been developed, which produces a stronger kinetic signal. nih.gov

Nanopore Sequencing , pioneered by Oxford Nanopore Technologies, involves passing a single strand of DNA through a protein nanopore. pnas.org As the DNA molecule transits the pore, it disrupts an ionic current, and the specific alteration in the current is characteristic of the sequence of bases passing through. pnas.org Both 5-methylcytosine and 5-hydroxymethylcytosine produce distinct electrical signals compared to unmodified cytosine, allowing for their direct detection and differentiation. pnas.orgnih.gov Recent advancements in nanopore sequencing software have enabled the simultaneous identification of 5mC and 5hmC during standard sequencing runs. nanoporetech.com However, the accuracy of nanopore sequencing for detecting low-abundance modifications can be a challenge, with a potential for false positives. biorxiv.org

| Technology | Principle of 5hmC Detection | Key Features |

| SMRT Sequencing | Measures changes in DNA polymerase kinetics (interpulse duration) as it encounters 5hmC. nih.gov | Direct detection on native DNA; provides kinetic information. |

| Nanopore Sequencing | Detects alterations in the ionic current as a DNA strand containing 5hmC passes through a nanopore. pnas.org | Direct detection on native DNA; long read lengths; simultaneous detection of multiple modifications. nanoporetech.com |

Affinity-Based Enrichment Methods for 5-Hydroxymethylcytosine

Chemical Labeling Strategies for 5-Hydroxymethylcytosine Detection

Chemical labeling strategies offer a highly selective method for the detection and enrichment of 5-hydroxymethylcytosine. nih.gov A widely used approach involves the use of T4 bacteriophage β-glucosyltransferase (β-GT), which specifically transfers a modified glucose moiety from a donor substrate to the hydroxyl group of 5hmC. nih.govnih.gov

A common modification to the glucose is the inclusion of an azide (B81097) group. nih.govnih.gov This azide-modified glucose is attached to 5hmC, and the azide group can then be used in a "click chemistry" reaction to attach a biotin (B1667282) molecule. nih.govfrontiersin.org The biotinylated DNA fragments can then be enriched using streptavidin-coated beads. frontiersin.org This method, often referred to as 5hmC-Seal, allows for the specific pull-down of 5hmC-containing DNA for subsequent analysis by sequencing or other methods. frontiersin.org

This chemical labeling approach has been shown to be highly efficient and specific for 5hmC, enabling its detection and mapping in various cell types and tissues. nih.govnih.gov

Antibody-Based Detection Methods (e.g., Dot Blot, ELISA, Immunohistochemistry for Research)

Antibody-based methods are widely used for the global quantification and visualization of 5-hydroxymethylcytosine in research settings. These techniques rely on the high specificity of antibodies that recognize and bind to 5hmC.

Dot Blot Analysis is a straightforward technique to assess the global levels of 5hmC in a DNA sample. In this method, denatured DNA is spotted onto a membrane, which is then incubated with an anti-5hmC antibody. The amount of bound antibody, detected using a secondary antibody conjugated to a reporter enzyme, is proportional to the amount of 5hmC in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measure of global 5hmC levels. zymoresearch.com In a typical 5-hmC ELISA, DNA samples are immobilized on a plate, and an anti-5hmC antibody is used for detection. geneseesci.comraybiotech.com The assay is often competitive, where the signal is inversely proportional to the amount of 5hmC in the sample. raybiotech.com These kits are designed for high-throughput screening and can be completed in a few hours. zymoresearch.com

Immunohistochemistry (IHC) allows for the visualization of 5hmC within the context of tissue architecture. scienceopen.com Tissue sections are stained with an anti-5hmC antibody, and the localization and intensity of the staining can reveal cell-type-specific differences in 5hmC levels. researchgate.net IHC studies have shown that 5hmC levels can vary with the differentiation state of cells and are often reduced in cancerous tissues compared to their normal counterparts. scienceopen.comnih.gov

| Method | Application | Principle |

| Dot Blot | Global 5hmC quantification | Immobilized DNA is probed with an anti-5hmC antibody. |

| ELISA | High-throughput global 5hmC quantification | DNA is bound to a plate and detected with an anti-5hmC antibody in a competitive or direct assay format. zymoresearch.comraybiotech.com |

| Immunohistochemistry | Visualization of 5hmC in tissue sections | An anti-5hmC antibody is used to stain tissues, revealing the spatial distribution of 5hmC. scienceopen.com |

Integration of Methodologies for Multi-Omics Epigenetic Research

The integration of various methodologies for detecting 5-hydroxymethylcytosine with other "omics" data is crucial for a comprehensive understanding of its role in epigenetic regulation. By combining 5hmC profiling with genomics, transcriptomics, and proteomics, researchers can unravel the complex interplay between this DNA modification and various cellular processes.

For instance, integrating hMeDIP-seq data with gene expression data from RNA sequencing (RNA-seq) can reveal correlations between the presence of 5hmC in gene bodies or regulatory regions and transcriptional activity. nih.gov Such analyses have suggested a role for 5hmC in activating or maintaining gene expression. nih.gov

Furthermore, combining 5hmC maps with data from chromatin immunoprecipitation sequencing (ChIP-seq) for transcription factors and histone modifications can provide insights into how 5hmC influences the binding of regulatory proteins and the chromatin state. The integration of data from different 5hmC detection methods, such as comparing the regional enrichment from hMeDIP-seq with the single-base resolution data from TAB-seq or nanopore sequencing, can provide a more complete picture of the 5hmC landscape. This multi-omics approach is essential for elucidating the functional consequences of 5hmC in development, health, and disease.

Correlative Analysis of 5-Hydroxymethylcytosine Profiles with Transcriptional Dynamics

The relationship between 5-hydroxymethylcytosine (5-hmC) and gene expression is a central focus in epigenetics, as this modification is increasingly recognized not just as an intermediate in DNA demethylation but as a stable epigenetic mark in its own right. tandfonline.comcardiff.ac.uk Studies integrating genome-wide 5-hmC profiles with transcriptomic data have revealed a significant positive correlation between the presence of 5-hmC within gene bodies and active transcription. nih.gov

In T-cell development, for instance, a strong positive correlation has been established between the levels of 5-hmC in the gene body and the expression levels of the corresponding genes. nih.gov Dynamic changes in 5-hmC are observed during T-cell differentiation, where a gain in gene expression aligns with an increase in 5-hmC, and conversely, a decrease in expression is linked to a loss of intragenic 5-hmC. nih.gov This is in stark contrast to the repressive role often associated with 5-methylcytosine (5-mC) at promoter regions. nih.gov Similarly, in studies on breast cancer, alterations in 5-hmC levels were found to be positively associated with the expression of the respective genes, suggesting that the accumulation of 5-hmC at distal regulatory sites can enhance gene transcription. nih.gov

To perform these correlative analyses, researchers typically generate parallel datasets from the same biological samples:

5-hmC Mapping: Genome-wide 5-hmC patterns are profiled using techniques such as hydroxymethylated DNA immunoprecipitation followed by sequencing (hMeDIP-seq), TET-assisted bisulfite sequencing (TAB-seq), or oxidative bisulfite sequencing (oxBS-seq). nih.govnih.govepigenie.com These methods allow for the identification and quantification of 5-hmC across the genome.

Transcriptome Profiling: Gene expression is quantified using methods like high-throughput RNA sequencing (RNA-seq). tandfonline.comnih.gov

The integration of these two data types allows for a direct comparison of 5-hmC levels with mRNA expression on a gene-by-gene basis. nih.gov For example, one approach involves applying a min-max normalization to the fold-change values for both 5-hmC and mRNA data and then calculating the normalized distance to assess the correlation at the transcript level. nih.gov Such integrative analyses have been instrumental in identifying genes where 5-hmC modifications are associated with the regulation of mRNA expression, providing insights into cellular processes like differentiation and disease. nih.govnih.gov

| Study Focus | Biological System | 5-hmC Mapping Method | Transcriptome Method | Key Finding |

| T-cell Development | Mouse T-cells (thymic and peripheral) | hMeDIP-seq | Microarray | Intragenic 5-hmC levels correlate strongly with active gene expression and histone marks of active transcription. nih.gov |

| Axon Regeneration | Mouse Dorsal Root Ganglia (DRG) neurons | hMeDIP-seq | RNA-seq | Differential 5-hmC changes after axonal injury were associated with distinct signaling pathways and the regulation of regeneration-associated genes (RAGs). figshare.comfigshare.com |

| Breast Carcinogenesis | Human breast cancer tissue | hMeDIP-seq | Microarray | Altered 5-hmC levels, particularly at distal regulatory regions, were positively associated with corresponding gene expression changes. nih.gov |

| Antioxidant Response in Cancer | Triple-Negative Breast Cancer (TNBC) cell lines | Pvu-sequencing (endonuclease-based) | RNA-seq | Integrated analysis identified a set of genes with concordant changes in 5-hmC and mRNA in response to antioxidant treatment, relevant to cancer stem cell function. nih.gov |

Computational Approaches for 5-Hydroxymethylcytosine Data Analysis

A typical computational workflow for 5-hmC sequencing data involves several key stages:

Data Pre-processing and Alignment: Raw sequencing reads are first assessed for quality and then aligned to a reference genome. For instance, tools like htseq-count can be used to map aligned reads to annotated transcripts. nih.gov The choice of alignment software is critical for accurate downstream analysis.

Peak Calling: For enrichment-based methods like hMeDIP-seq, a crucial step is "peak calling," which identifies genomic regions with a statistically significant enrichment of 5-hmC. wikipedia.org Software originally developed for ChIP-seq analysis is often adapted for this purpose. The Model-based Analysis of ChIP-Seq (MACS) algorithm, particularly MACS2, is a widely used tool for identifying these enriched regions. wikipedia.orgnih.govnih.gov The identified peaks can then be annotated to specific genomic features (e.g., promoters, gene bodies, enhancers) using tools like HOMER. nih.gov

Differential Analysis: A primary goal is often to compare 5-hmC profiles between different conditions, such as diseased versus normal tissue or different developmental stages. This involves identifying differentially hydroxymethylated regions (DhMRs). nih.gov Algorithms like Bumphunter are designed to locate these regions by grouping differentially modified loci into clusters. nih.gov Machine learning approaches, such as logistic regression with elastic net regularization, have also been employed to identify differentially modified genes that can serve as biomarkers. researchgate.net

Integration and Functional Annotation: To understand the biological relevance of 5-hmC changes, computational methods are used to integrate these data with other datasets, such as gene expression (RNA-seq) or histone modifications (ChIP-seq). nih.gov Following the identification of genes with altered 5-hmC, Gene Set Analysis (GSA) or Gene Ontology (GO) analysis is performed to determine if these genes are enriched in specific biological pathways or processes. nih.gov This helps to elucidate the functional consequences of dynamic 5-hmC patterns.

| Tool/Algorithm | Function | Application in 5-hmC Analysis |

| MACS2 | Peak Calling | Identifies regions of 5-hmC enrichment (peaks) from hMeDIP-seq or similar affinity-based sequencing data. wikipedia.orgnih.govnih.gov |

| HOMER | Motif Discovery & Genome Annotation | Annotates called 5-hmC peaks to genomic features (promoters, introns, exons) and performs motif analysis to find potential transcription factor binding sites. nih.gov |

| Bumphunter | Differential Analysis | Identifies differentially hydroxymethylated regions (DhMRs) between different sample groups by locating clusters of significant loci. nih.gov |

| htseq-count | Read Counting | Quantifies gene expression from RNA-seq data by counting reads that map to genomic features, for correlation with 5-hmC levels. nih.gov |

| Gene Set Analysis (GSA) | Pathway Analysis | Explores the functional relevance of genes associated with significant 5-hmC changes by testing for enrichment in predefined biological pathways. nih.gov |

| iDNA-MS | Site Prediction | A machine learning-based tool developed to identify DNA modification sites, including 5-hmC, based on sequence features. nih.gov |

Dynamics and Stability of 5 Hydroxymethylcytosine in Biological Systems

Kinetic Studies of 5-Hydroxymethylcytosine (B124674) Formation and Erasure

The understanding of 5-hydroxymethylcytosine (5hmC) as a distinct epigenetic entity has been significantly advanced by kinetic studies analyzing its formation and removal. These investigations have been crucial in debating its role as either a transient intermediate in DNA demethylation or a stable, functional epigenetic mark.

Isotopic labeling has emerged as a powerful technique to trace the lifecycle of DNA modifications. By employing stable isotope-labeled nucleoside analogues, such as those incorporating heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) along with deuterium (B1214612) (D), researchers can differentiate between pre-existing and newly synthesized DNA strands. This allows for the precise measurement of the formation and decay rates of epigenetic marks like 5hmC.

Studies using these methods have revealed that the majority of 5hmC is not a short-lived intermediate but a chemically stable modification. nih.gov For instance, research has shown that 5hmC is predominantly formed from 5-methylcytosine (B146107) (5mC) that is between 10 to 25 hours old. amazonaws.com This indicates a significant temporal gap between the initial methylation of cytosine and its subsequent hydroxymethylation.

In one study, the use of an isotopically-labeled cytidine (B196190) analogue (1',2',3',4',5'-¹³C₅-5,6-D₂-1,3-¹⁵N₂-cytidine) allowed for the tracking of its incorporation into nascent DNA and subsequent modifications. amazonaws.com Such experiments provide direct evidence for the turnover dynamics of 5hmC, demonstrating that while it can be a step in the demethylation pathway, it possesses a notable degree of stability in the genome. nih.govyoutube.com

Table 1: Key Findings from Isotopic Labeling Studies on 5hmC Turnover

| Finding | Implication | Source |

| 5hmC is formed from 5mC that is 10-25 hours old. | There is a significant time lag between methylation and hydroxymethylation. | amazonaws.com |

| The majority of 5hmC is a stable epigenetic mark. | 5hmC is not solely a transient intermediate in the DNA demethylation pathway. | nih.gov |

| Isotopic labeling allows for differentiation of old vs. new DNA strands. | Enables precise measurement of the rates of formation and erasure of 5hmC. | amazonaws.com |

Following DNA replication, the epigenetic landscape of the daughter strands must be re-established. Studies combining BrdU labeling with genome-wide bisulfite sequencing have explored the inheritance of cytosine modifications onto newly replicated DNA. broadinstitute.org These investigations have shown a notable delay between the copying of the genetic information and the restoration of the epigenetic marks. broadinstitute.org

Specifically for 5hmC, its formation on nascent DNA is not immediate. The substrate for 5hmC, 5mC, must first be established on the newly synthesized strand. Maintenance DNA methyltransferase, DNMT1, is responsible for copying the 5mC pattern from the parent to the daughter strand. However, this process itself has a lag. Subsequently, TET enzymes act on this newly established 5mC to form 5hmC. This multi-step process—DNA replication, then maintenance methylation, followed by oxidation—inherently creates a time-delayed appearance of 5hmC on nascent DNA. This delay supports the idea that 5hmC is part of a carefully regulated process rather than a simple, transient chemical reaction. amazonaws.com

Predominant Stability of 5-Hydroxymethylcytosine as an Epigenetic Mark

While 5hmC is a recognized intermediate in the pathway of active DNA demethylation, which can proceed through further oxidation to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), a substantial body of evidence indicates that 5hmC is also a predominantly stable epigenetic mark. nih.govnih.govmdpi.com Its stability is particularly evident in non-proliferating cells, such as neurons, where 5hmC levels are exceptionally high. nih.gov

The dual nature of 5hmC—as both a demethylation intermediate and a stable mark—suggests it plays multiple roles in genome biology. nih.gov In contexts of rapid cellular reprogramming, such as in primordial germ cells, 5hmC often acts as a transient state leading to demethylation. nih.gov However, in differentiated, post-mitotic tissues like the brain, its high abundance and persistence suggest it functions as a distinct epigenetic signature, potentially regulating chromatin structure and gene transcription. nih.govtandfonline.com This stability is crucial for the long-term regulation of gene expression required for complex processes like neuronal function and development. nih.gov The existence of specific "reader" proteins that bind to 5hmC further supports its role as a stable, functional mark rather than just a fleeting intermediate. nih.gov

Relationship Between 5-Hydroxymethylcytosine Levels and Cellular Proliferation Rates

A strong inverse correlation has been established between the global levels of 5hmC and the rate of cellular proliferation. nih.govmdpi.comresearchgate.net Tissues and cell types with high proliferation rates tend to exhibit low levels of 5hmC, whereas cells that divide slowly or are terminally differentiated often have high levels of this modification. researchgate.netnih.gov

This relationship is observed in vivo as well. A comparison of 5hmC levels across various mouse organs revealed a compelling linear relationship between the amount of 5hmC and the tissue's doubling time (inversely related to the proliferation marker MKi-67). nih.gov For example, the brain, with very low rates of cell division, has the highest levels of 5hmC, while tissues with higher turnover like the spleen have lower levels. nih.gov This suggests that 5hmC plays a direct role in balancing cell proliferation and maintaining a differentiated state. researchgate.net

Table 2: Correlation of 5hmC Levels with Proliferation Markers

| Marker | Correlation with 5hmC | Observation | Source |

| MKi-67 | Negative | Tissues with high MKi-67 expression (high proliferation) show low 5hmC levels. | researchgate.netnih.gov |

| MCM2 | Negative | A negative correlation was found between 5hmC and MCM2 levels in breast cancer samples. | researchgate.net |

| BrdU Incorporation | Negative | Tissues with high 5hmC levels, like the cortex, show low incorporation of BrdU (a marker of DNA synthesis). | researchgate.net |

| Cell Doubling Time | Positive | Higher 5hmC levels are strongly correlated with longer cell doubling times. | researchgate.netnih.gov |

Functional Implications of 5 Hydroxymethylcytosine in Gene Regulation and Cellular Processes

Role in DNA Demethylation Mechanisms (Active vs. Passive)

The conversion of 5mC to 5hmC by TET enzymes is the first step in both active and passive DNA demethylation pathways, which are crucial for epigenetic reprogramming. mdpi.comnih.gov

Active DNA Demethylation: This process occurs independently of DNA replication. nih.gov Following its formation, 5hmC can be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). nih.govmdpi.combmbreports.org These subsequent bases are recognized and excised by the enzyme Thymine-DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway. mdpi.comnih.govnih.gov The resulting gap is then filled with an unmodified cytosine, completing the active demethylation cycle. nih.gov This enzymatic pathway is essential in post-mitotic cells, such as neurons, where passive demethylation cannot occur. nih.gov

Passive DNA Demethylation: This pathway is linked to DNA replication. nih.gov The maintenance DNA methyltransferase, DNMT1, which is responsible for copying methylation patterns to the new DNA strand during replication, recognizes 5hmC poorly. nih.govfrontiersin.org When a replication fork encounters a hemi-hydroxymethylated site (one strand with 5hmC and the other with guanine), DNMT1 is inhibited from methylating the corresponding cytosine on the newly synthesized strand. nih.govnih.gov This results in a gradual, replication-dependent dilution and eventual loss of the methylation mark from that specific locus. nih.govnih.gov

| Mechanism | Description | Key Enzymes | Cell Cycle Dependence | Primary Context |

|---|---|---|---|---|

| Active Demethylation | Enzymatic removal of modified cytosine and replacement with unmodified cytosine. | TET family, TDG, BER pathway enzymes | Independent of DNA replication | Post-mitotic cells (e.g., neurons), specific gene activation |

| Passive Demethylation | Dilution of methylation marks across cell divisions due to poor recognition of 5hmC by maintenance methyltransferases. | TET family, DNMT1 (inhibited) | Dependent on DNA replication | Proliferating cells, developmental reprogramming |

Regulation of Gene Expression and Chromatin Accessibility

5hmC is predominantly found in euchromatin and is strongly associated with active gene regions, suggesting a direct role in promoting gene transcription. nih.gov Its distribution is not random; it is enriched in gene bodies, promoters, and enhancer regions. nih.govmdpi.commedchemexpress.com

The presence of 5hmC at these regulatory elements is positively correlated with gene expression levels. nih.govresearchgate.net For instance, in neuronal cells, the ratio of 5hmC to 5mC is a better predictor of gene expression than either mark alone. nih.gov Studies have shown that 5hmC can facilitate transcription by creating a more open and accessible chromatin structure. nih.gov This is supported by findings that show a significant positive correlation between 5hmC levels and chromatin accessibility as measured by ATAC-seq. nih.gov Genomic regions that gain hydroxymethylation tend to exhibit higher chromatin accessibility, which facilitates the binding of transcription factors. nih.gov

Furthermore, the conversion of 5mC, a generally repressive mark, to 5hmC can directly alleviate the silencing effects of methylation, contributing to gene activation. nih.gov This "functional demethylation" is particularly important in post-mitotic neurons for the expression of genes involved in neuronal activity. wikipedia.org

Interactions with Chromatin Remodeling Complexes and Binding Proteins

The epigenetic signals conveyed by 5hmC are interpreted by a host of "reader" proteins that specifically recognize and bind to this modified base. nih.gov These interactions are critical for downstream effects on chromatin structure and gene transcription. While some proteins that bind to 5mC are repelled by 5hmC, a distinct set of proteins is recruited to 5hmC-containing regions. nih.gov

For example, the methyl-CpG-binding protein 2 (MeCP2), which typically binds to 5mC to mediate gene silencing, shows reduced affinity for 5hmC. nih.gov This displacement of repressive proteins can contribute to a more permissive chromatin state. Conversely, other proteins and complexes are specifically attracted to 5hmC. TET proteins themselves can interact with chromatin remodeling factors like lymphoid-specific helicase (LSH), a member of the SNF2 superfamily. biorxiv.org This interaction suggests a mechanism where TET enzymes are recruited to specific genomic locations to regulate 5hmC patterns and influence chromatin dynamics. biorxiv.org

Proteomic screens have identified a range of potential 5hmC and 5fC binding proteins, including transcriptional regulators and components of chromatin-modifying complexes like the NuRD complex, suggesting that these modified bases serve as docking sites for factors that regulate gene expression and chromatin architecture. nih.gov

Contribution to Genome Stability and Integrity

Emerging evidence indicates that 5hmC and the TET enzymes that produce it play a vital role in maintaining the stability and integrity of the genome. nih.govcam.ac.uk Research has demonstrated that 5hmC accumulates at sites of DNA damage and repair. nih.gov It co-localizes with major DNA damage response proteins such as 53BP1 and γH2AX, marking it as an epigenetic indicator of DNA damage. nih.gov

Deficiency in TET enzymes, which leads to a reduction in 5hmC levels, has been shown to cause chromosome segregation defects, particularly under conditions of replication stress. nih.gov This suggests that the conversion of 5mC to 5hmC is an integral part of the cellular response to DNA damage, helping to ensure genomic integrity. nih.gov While DNA methylation is crucial for many biological processes, its dysregulation can threaten genome stability; the dynamic interplay between 5mC and 5hmC, mediated by TET enzymes, appears to be a key factor in mitigating this risk. frontiersin.orgcam.ac.uk

Influence on DNA Replication and Repair Pathways

Beyond its role in passive demethylation, 5hmC has a more direct influence on DNA replication and repair. The presence of 5hmC can affect the fidelity of DNA replication and slow the progression of RNA polymerase II, thereby modulating both DNA replication and transcription processes. medchemexpress.com

Context Specific Roles of 5 Hydroxymethylcytosine

In Embryonic Development and Cellular Differentiation

The dynamic regulation of 5-hydroxymethylcytosine (B124674) is fundamental to the intricate processes of embryonic development and cellular differentiation. mdpi.com In mouse embryonic stem cells (ESCs), the ten-eleven translocation (TET) enzyme TET1 is highly expressed, contributing to the maintenance of a pluripotent state. mdpi.com As ESCs differentiate, the expression of TET1 and TET2 decreases, while TET3 expression increases, highlighting a tightly controlled exchange in the machinery that governs 5hmC levels during lineage commitment. mdpi.com

Genome-wide mapping in human embryonic stem cells has revealed that 5hmC is enriched in enhancers and gene bodies, suggesting a direct role in gene regulation. diagenode.com Its presence is particularly noted at the promoters of genes with bivalent histone marks (both activating H3K4me3 and repressive H3K27me3), which are poised for activation upon differentiation. nih.gov This suggests that 5hmC may help to prime these key developmental genes for rapid expression changes in response to differentiation signals. nih.gov Furthermore, the transition from embryonic stem cells to neural progenitor cells is marked by a genome-wide reduction in 5hmC, underscoring its dynamic nature in specifying cell fate. wisc.edu Studies have shown that during the reprogramming of somatic cells to induced pluripotent stem cells (iPSCs), 5hmC levels significantly increase, primarily due to the activation of TET1. nih.govuconn.edu This process, however, can lead to aberrant hydroxymethylation patterns, particularly in subtelomeric regions, which may contribute to epigenetic differences between iPSCs and embryonic stem cells. nih.govuconn.edu

In Neural Development and Function

The nervous system exhibits a particularly high enrichment of 5-hydroxymethylcytosine, where it plays a critical role in both development and mature function. frontiersin.orgfao.org The levels of 5hmC accumulate throughout neurodevelopment and are crucial for proper neuron differentiation and function in both the developing and adult brain. wisc.edu In the developing mouse brain cortex, the expression of Tet3 is highest, followed by Tet2, while Tet1 levels are low. nih.gov The increase in Tet2, Tet3, and consequently 5hmC levels during neuronal differentiation coincides with a reduction in the repressive Polycomb mark H3K27me3 at critical neuronal genes, thereby promoting their expression. nih.gov

Functionally, 5hmC is enriched in genes crucial for nervous system function, including those involved in synaptic transmission and neurogenesis. frontiersin.org In the brain, 5hmC is not merely an intermediate in DNA demethylation but is maintained as a stable epigenetic mark in mature neurons throughout adulthood, suggesting a lasting regulatory role. nih.gov Research has also pointed to a potential novel role for 5hmC in RNA splicing and synaptic function, as it is found in high levels in synaptic genes and shows differential distribution at exon-intron boundaries in the brain. nih.gov This suggests that 5hmC may influence the processing of genetic information beyond transcriptional control.

In Specific Cell Types and Tissues (e.g., Brain, Stem Cells, Liver)

The distribution and levels of 5-hydroxymethylcytosine are highly tissue-specific, reflecting its diverse roles in different cellular contexts. The brain and embryonic stem cells are tissues with notably high levels of 5hmC. nih.gov In the brain, 5hmC constitutes a significant portion of modified cytosines and is integral to neuronal function and development, as previously discussed. frontiersin.orgnih.govresearchgate.net

Embryonic stem cells also exhibit high levels of 5hmC, where it is associated with pluripotency and the regulation of developmental genes. mdpi.comnih.gov The dynamic changes in 5hmC levels are critical for the differentiation of stem cells into various lineages.

| Tissue/Cell Type | Key Findings on 5-Hydroxymethylcytosine (5hmC) |

| Brain | Highly enriched, particularly in synaptic genes. frontiersin.orgnih.gov Accumulates during neurodevelopment and is a stable mark in mature neurons. wisc.edunih.gov Plays a role in neuronal differentiation and function. nih.gov |

| Embryonic Stem Cells | High levels are associated with pluripotency. mdpi.comnih.gov Enriched in enhancers and gene bodies of developmental genes. diagenode.com Dynamic changes in 5hmC levels are crucial for differentiation. mdpi.com |

| Liver | Adult liver has high levels of 5hmC, comparable to the brain. nih.gov Enriched in actively transcribed genes. nih.gov Significant increase in 5hmC content from fetal to adult liver, indicating a role in development. nih.gov |

Epigenetic Studies of 5-Hydroxymethylcytosine in Disease Models (e.g., Cancer Epigenetics, Neurodegenerative Research)

The dysregulation of 5-hydroxymethylcytosine is increasingly recognized as a hallmark of various diseases, particularly cancer and neurodegenerative disorders.

Aberrant 5-Hydroxymethylcytosine Levels in Disease States

A global loss of 5hmC is a common feature in a wide range of cancers, including those of the breast, lung, liver, and brain. mdpi.comnih.gov This reduction in 5hmC is often associated with tumor progression and poor patient prognosis. mdpi.com In many cancers, the decrease in 5hmC levels is a significant and early event in tumorigenesis. tandfonline.com For instance, in pediatric cancers such as neuroblastoma and hematological malignancies, aberrant 5hmC patterns are considered primary drivers of the disease. mdpi.com

In the context of myeloid neoplasms, abnormal DNA hydroxymethylation has been observed, with distinct 5hmC signatures that can differentiate patients from healthy individuals. nih.gov These changes in 5hmC can reshape the binding of transcription factors, leading to altered gene expression that promotes leukemogenesis. nih.gov In neurodegenerative diseases, disruptions in 5hmC levels have also been reported, suggesting its involvement in the molecular pathogenesis of these disorders. wisc.edu

Impact of TET Mutations on 5-Hydroxymethylcytosine Landscape

The ten-eleven translocation (TET) enzymes are responsible for the conversion of 5-methylcytosine (B146107) to 5hmC, and mutations in these enzymes have a profound impact on the epigenetic landscape. nih.govresearchgate.net Somatic mutations in TET2 are frequently observed in hematological malignancies, such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). nih.govnih.gov These mutations are often inactivating, leading to a significant reduction in global 5hmC levels. aacrjournals.org

The loss or attenuation of TET enzyme function is implicated in genomic hypermethylation and the transcriptional reprogramming that drives cancer development. nih.gov In preleukemic conditions, mutations in TET2 can promote hematopoietic stem cell self-renewal and skew differentiation towards the myeloid lineage. aacrjournals.org The resulting disruption of the 5hmC landscape alters the expression of key hematopoietic regulators. aacrjournals.orgaacrjournals.org While most studied in blood cancers, somatic TET2 mutations have also been reported in various solid tumors, including those of the skin, lung, and prostate, where they are also suggested to affect patient prognosis. nih.gov Furthermore, mutations in genes that regulate TET activity, such as isocitrate dehydrogenase (IDH1/2), succinate (B1194679) dehydrogenase (SDH), and fumarate hydratase (FH), are also found in various cancers and lead to an inhibition of TET function and a subsequent decrease in 5hmC levels. mdpi.com

| Disease Category | Key Findings on 5-Hydroxymethylcytosine (5hmC) and TET Enzymes |

| Cancer (General) | Global loss of 5hmC is a common hallmark and is associated with poor prognosis. mdpi.com Aberrant 5hmC patterns occur early in tumorigenesis. tandfonline.com |

| Hematological Malignancies | Frequent inactivating mutations in TET2 lead to reduced 5hmC. nih.govnih.gov Altered 5hmC landscape disrupts normal hematopoiesis. aacrjournals.org |

| Solid Tumors | Reduced 5hmC levels are observed in various solid cancers. mdpi.com Somatic TET2 mutations are also reported. nih.gov |

| Neurodegenerative Disorders | Disruptions in 5hmC levels are implicated in the pathogenesis of these diseases. wisc.edu |

Methodological Considerations and Future Research Directions Utilizing 5 Hydroxymethylcytidine 13c,d2

Advancements in Quantitative Epigenomics using Isotope-Labeled Standards

The advent of isotope-labeled standards, such as 5-Hydroxymethylcytidine-¹³C,D₂, has significantly propelled the field of quantitative epigenomics. qugen.eu These standards are indispensable for the accurate and precise quantification of 5-hmC in genomic DNA through isotope-dilution mass spectrometry (MS). This technique involves the addition of a known quantity of the labeled standard to a biological sample. Following enzymatic digestion of the DNA to its constituent nucleosides, the ratio of the endogenous, unlabeled 5-hydroxymethylcytidine (B44077) to the isotope-labeled internal standard is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach effectively mitigates variability arising from sample preparation and instrumental analysis, ensuring high accuracy. nih.govnih.gov

The application of this methodology has been pivotal in elucidating the distribution of 5-hmC across various tissues and cell types, as well as its dynamic changes during developmental processes and in disease states. For instance, a notable decrease in global 5-hmC levels has been consistently observed in various cancers. The precision afforded by isotope-labeled standards is paramount in detecting such subtle, yet biologically significant, alterations in epigenetic modifications.

Table 1: Applications of Isotope-Labeled Standards in Epigenomics

| Application | Advantage |

|---|---|

| Global 5-hmC Quantification | High accuracy and precision |

| Disease Biomarker Discovery | Sensitivity to detect subtle changes |

Development of New Analytical Tools for Single-Cell and Single-Molecule Resolution of 5-Hydroxymethylcytosine (B124674)

While isotope-dilution MS provides a robust method for global quantification, a significant frontier in epigenomics is the analysis of 5-hmC at the single-cell and single-molecule level. Recent technological advancements have led to the development of methods like joint single-nucleus (hydroxy)methylcytosine sequencing (Joint-snhmC-seq), which can simultaneously profile 5-hmC and 5-methylcytosine (B146107) (5-mC) in individual cells. nih.gov Another innovative technique, scH&G-seq, allows for the concurrent sequencing of 5-hmC and genomic DNA from the same cell, enabling the reconstruction of cellular lineage trees. nih.gov

Although 5-Hydroxymethylcytidine-¹³C,D₂ is not directly employed in these sequencing workflows, the quantitative data obtained from LC-MS/MS analysis of bulk samples are crucial for the calibration and validation of these novel single-cell technologies. This ensures the accuracy and reliability of the single-cell data, which is essential for understanding the heterogeneity of epigenetic landscapes within complex tissues.

Exploration of 5-Hydroxymethylcytidine-¹³C,D₂ for In Vitro and Ex Vivo Mechanistic Studies

The stable isotope labels in 5-Hydroxymethylcytidine-¹³C,D₂ make it an invaluable tracer for dissecting the enzymatic pathways of DNA hydroxymethylation and demethylation. medchemexpress.com In vitro, synthetic DNA strands incorporating this labeled nucleoside can be used as substrates to study the kinetics and mechanisms of enzymes like the Ten-Eleven Translocation (TET) family of dioxygenases. mdpi.com Mass spectrometry can then be used to track the conversion of the labeled substrate, providing detailed insights into the enzymatic process.

In ex vivo systems, such as cell cultures or tissue explants, labeled precursors can be introduced to trace the metabolic pathways leading to the formation and turnover of 5-hmC within the genome. mdpi.commdpi.com These studies are fundamental to understanding the dynamic nature of DNA hydroxymethylation and its regulation in a cellular context.

Deciphering the Interplay Between DNA and RNA Hydroxymethylation

The discovery of 5-hmC in RNA has added a new dimension to the field of epitranscriptomics. nih.gov Understanding the interplay between DNA and RNA hydroxymethylation is a key area of current research. nih.gov Isotope-labeled standards are crucial for developing analytical methods that can differentiate and quantify 5-hmC in both DNA and RNA from the same biological sample. qugen.eu By combining specific nucleic acid purification techniques with highly sensitive LC-MS/MS, researchers can accurately measure the abundance of this modification in both genomes and transcriptomes. This allows for the investigation of the coordinated regulation and potential functional crosstalk between DNA and RNA hydroxymethylation. nih.govmdpi.com

Investigating the Role of 5-Hydroxymethylcytosine in Response to Environmental Stimuli

Epigenetic modifications are increasingly recognized as a key interface between the environment and the genome. nih.govrutgers.edu A variety of environmental factors, including diet, stress, and exposure to toxins, can influence the levels and distribution of 5-hmC. nih.govrutgers.edunih.gov The high accuracy of isotope-dilution LC-MS/MS is essential for detecting subtle epigenetic alterations induced by environmental exposures. researchgate.net

For example, by treating cells or organisms with a specific environmental agent and subsequently quantifying changes in 5-hmC, researchers can identify compounds that disrupt epigenetic regulation. These studies are critical for understanding the molecular mechanisms of environmental health and disease and for the development of epigenetic biomarkers of exposure.

Computational Modeling of 5-Hydroxymethylcytosine Dynamics and Interactions

Computational approaches are becoming increasingly vital for unraveling the complex dynamics of epigenetic modifications. oup.com Multimodal deep learning frameworks, such as Deep5hmC, integrate DNA sequence and other epigenetic features to predict the genome-wide landscape of 5-hmC. nih.gov These models can help to understand the functional consequences of 5-hmC on DNA structure, stability, and its interactions with proteins.

The precise quantitative data generated through methodologies utilizing 5-Hydroxymethylcytidine-¹³C,D₂ provide essential input and validation for these computational models. Experimental data on 5-hmC levels and turnover rates can be used to parameterize and refine kinetic models of DNA demethylation pathways. nih.gov This synergy between experimental and computational biology is crucial for building a comprehensive understanding of the role of 5-hmC in gene regulation and cellular function.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing 5-Hydroxymethylcytidine-13C,D2, and what are the critical considerations for isotopic purity?

- Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of stable isotopes (13C and D2) into the hydroxymethylcytosine moiety. Key steps include:

- Use of isotopically labeled precursors (e.g., 13C-glucose or D2O) during nucleoside synthesis to ensure uniform labeling .

- Protecting group strategies (e.g., silyl or acetyl groups) to prevent undesired side reactions during glycosidic bond formation .

- Purification via reversed-phase HPLC to isolate the labeled compound and validate isotopic enrichment (>98%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural and isotopic validation?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies isotopic enrichment and detects impurities via high-resolution MS (e.g., Q-TOF) with 13C and D2-specific fragmentation patterns .

- NMR Spectroscopy : 1H-NMR confirms deuterium incorporation (absence of specific proton signals), while 13C-NMR verifies carbon labeling .

- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) measures 13C/12C and D/H ratios to ensure batch consistency .

Advanced Research Questions

Q. How does isotopic labeling influence the kinetic and thermodynamic behavior of this compound in enzymatic studies, and how can researchers account for these effects?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Deuterium labeling alters reaction rates (e.g., in DNA methyltransferase assays), requiring control experiments with unlabeled analogs to calibrate enzyme activity .

- Tracer Studies : Use LC-MS/MS to track 13C-labeled metabolites in epigenetic pathways (e.g., TET-mediated oxidation) and model isotopic flux using software like IsoCor .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) assesses melting point shifts due to isotopic substitution, which may affect DNA duplex stability .

Q. What experimental strategies resolve discrepancies in quantifying this compound when using mass spectrometry versus antibody-based methods?

- Methodological Answer :

- Cross-Validation : Compare data from LC-MS (absolute quantification via calibration curves) and ELISA (relative quantification) using standardized controls .

- Interference Mitigation : Pre-treat samples with glycosylases (e.g., hSMUG1) to remove unmodified cytosine, reducing antibody cross-reactivity .

- Data Normalization : Normalize results to internal standards (e.g., 15N-labeled analogs) to correct for matrix effects in MS .

Q. How can researchers design experiments to track the incorporation of this compound into DNA and assess its role in epigenetic regulation?

- Methodological Answer :

- Cell Culture Protocols : Supplement growth media with labeled nucleosides and monitor incorporation via Click chemistry (e.g., alkyne-tagged 5hmC followed by azide-fluorophore conjugation) .

- Genome-Wide Mapping : Combine immunoprecipitation (e.g., anti-5hmC antibodies) with 13C-specific nanopore sequencing to resolve locus-specific incorporation .

- Dynamic Analysis : Use pulse-chase experiments with time-resolved LC-MS to measure turnover rates in differentiating cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products